Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate
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Overview
Description
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl ester group at the 7th position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized benzofurans.
Scientific Research Applications
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with antimicrobial, anticancer, and antiviral activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is unique due to the presence of the bromine atom at the 4th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)7-2-3-8(11)6-4-5-14-9(6)7/h2-3H,4-5H2,1H3 |
InChI Key |
JIYGVWAQCAFVCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)CCO2 |
Origin of Product |
United States |
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